molecular formula C19H18ClN3OS B2927167 1-(2-Chlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887891-33-0

1-(2-Chlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2927167
CAS RN: 887891-33-0
M. Wt: 371.88
InChI Key: FQEFDQOMXSVMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, also known as COTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline compound that is soluble in organic solvents and has a molecular weight of 410.97 g/mol.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been dedicated to the synthesis and evaluation of derivatives related to quinolines and thioureas for their potential antimicrobial properties. For instance, compounds with a quinazoline backbone have been synthesized and screened for their activity against various bacteria and fungi, demonstrating significant potential as antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, isoquinoline derivatives have been developed and tested for their antibacterial activities, revealing promising results against gram-negative and gram-positive bacteria (Dabholkar, V., & Tripathi, D. R., 2011).

Anticancer Activity

The exploration into the anticancer properties of quinoline derivatives has yielded significant findings. Specifically, the synthesis of new quinoline carboxylic acid derivatives has shown potent anticancer activity against breast cancer cell lines, indicating a promising avenue for the development of new therapeutic agents (Gaber, A., et al., 2021).

Myorelaxant and Enzyme Inhibitory Properties

Studies have also explored the myorelaxant activities of hexahydroquinoline derivatives, indicating their potential application in relaxing smooth muscle tissues (Gündüz, M., et al., 2008). Furthermore, thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, showcasing their versatility in biochemical applications (Rahman, F., et al., 2021).

Charge Transport and Optoelectronic Properties

Recent studies have delved into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, revealing their potential in materials science, particularly in the development of efficient multifunctional materials (Irfan, A., et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-12-6-7-13-11-14(18(24)22-17(13)10-12)8-9-21-19(25)23-16-5-3-2-4-15(16)20/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEFDQOMXSVMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.